Lipophilicity Comparison: Phenyl vs. Methyl Ester
The phenyl ester substitution in Phenyl 3,4,5-trimethoxybenzoate significantly increases lipophilicity compared to the simpler methyl ester analog (Methyl 3,4,5-trimethoxybenzoate), as indicated by a higher predicted LogP value . This difference in LogP is predicted to influence passive membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.78 (ACD/Labs predicted) |
| Comparator Or Baseline | Methyl 3,4,5-trimethoxybenzoate: LogP = 1.88 (PubChem predicted) [1] |
| Quantified Difference | Δ LogP ≈ +1.9 units (Target is >100-fold more lipophilic based on log scale) |
| Conditions | Predicted values using ACD/Labs Percepta Platform and PubChem database. |
Why This Matters
Higher lipophilicity can enhance membrane permeability, a critical factor for intracellular target engagement, but may also impact solubility; this data guides selection for permeability-limited assays.
- [1] PubChem. Methyl 3,4,5-trimethoxybenzoate. Predicted LogP. View Source
